molecular formula C6H7NOS B6237282 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde CAS No. 90724-50-8

5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B6237282
CAS No.: 90724-50-8
M. Wt: 141.19 g/mol
InChI Key: QFCLPWSKYKUTBY-UHFFFAOYSA-N
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Description

5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a methylsulfanyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde typically begins with commercially available pyrrole derivatives.

    Methylsulfanyl Group Introduction: The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions. For example, 5-bromo-1H-pyrrole-2-carbaldehyde can be reacted with sodium methylthiolate to replace the bromine atom with a methylsulfanyl group.

    Aldehyde Group Formation: The aldehyde group at the 2-position can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Sodium methylthiolate, halides, amines.

Major Products

    Oxidation: 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(methylsulfanyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive aldehyde group. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the materials science industry, this compound can be used in the synthesis of functional materials, such as conductive polymers and organic semiconductors, due to its conjugated system and electron-donating methylsulfanyl group.

Mechanism of Action

The mechanism by which 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, while the methylsulfanyl group can participate in nucleophilic substitution. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-(methylsulfanyl)-1H-pyrrole-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    5-(methylsulfanyl)-1H-pyrrole-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an aldehyde and a methylsulfanyl group on the pyrrole ring. This combination of functional groups provides a distinct reactivity profile, enabling a wide range of chemical transformations and applications that are not possible with its analogs.

Properties

CAS No.

90724-50-8

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

5-methylsulfanyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C6H7NOS/c1-9-6-3-2-5(4-8)7-6/h2-4,7H,1H3

InChI Key

QFCLPWSKYKUTBY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(N1)C=O

Purity

95

Origin of Product

United States

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